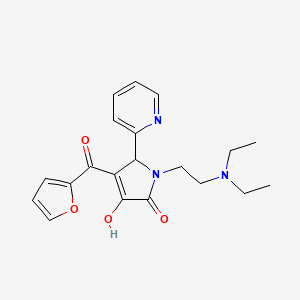

1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative featuring a diethylaminoethyl side chain, a furan-2-carbonyl group, a hydroxyl substituent, and a pyridin-2-yl moiety. The diethylaminoethyl group likely enhances solubility in aqueous media, while the furan and pyridine rings may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-22(4-2)11-12-23-17(14-8-5-6-10-21-14)16(19(25)20(23)26)18(24)15-9-7-13-27-15/h5-10,13,17,25H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXNAKPSZKRICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrrolones characterized by a pyridine ring and a furan carbonyl moiety. Its structure can be described as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.31 g/mol

The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, while the furan and pyridine rings may contribute to its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains.

- Neuroprotective Effects : The diethylamino group may enhance neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

- Receptor Modulation : The diethylamino group may facilitate binding to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways or microbial metabolism.

- Cell Signaling Pathways : It could modulate intracellular signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Studies : A study demonstrated that compounds with similar structures showed significant antioxidant activity, reducing reactive oxygen species (ROS) in vitro.

- Microbial Inhibition : Another research effort identified antimicrobial effects against Staphylococcus aureus, suggesting that modifications to the furan moiety could enhance efficacy.

- Neuroprotection : In a model of neurodegeneration, analogs exhibited protective effects on neuronal cells subjected to oxidative stress.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties, including:

- Antitumor Activity : Studies have shown that it can induce apoptosis in cancer cell lines.

- Antimicrobial Properties : Preliminary tests suggest effectiveness against specific bacterial strains.

- Enzyme Inhibition : Potential to inhibit enzymes involved in various metabolic pathways.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Various preliminary studies |

| Enzyme Inhibition | Inhibits target enzyme activity | Pharmacological evaluations |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to disrupt cancer cell proliferation and enhance cell death pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. Findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics, especially in an era of increasing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

- Substituting furan-2-carbonyl with 4-ethoxybenzoyl (as in ) reduces solubility due to the bulky ethoxy group, which may hinder target engagement. Thiophene-containing analogues (e.g., ) exhibit greater metabolic stability compared to furan derivatives, attributed to sulfur’s resistance to oxidative degradation.

Pharmacokinetic and Toxicity Considerations

- Solubility : The target compound’s calculated logP (~2.1) is lower than its 3-propoxyphenyl analogue (logP ~3.5), suggesting better aqueous solubility .

- Metabolic Stability : The furan ring is susceptible to cytochrome P450-mediated oxidation, whereas thiophene-containing analogues () are more stable.

Key Research Findings

Structural-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.